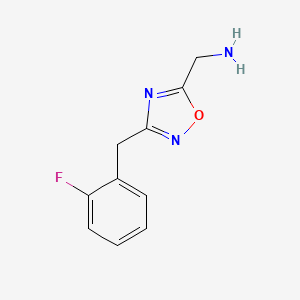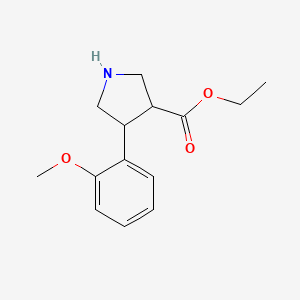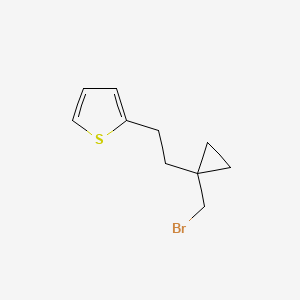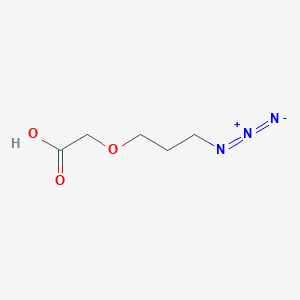
(3-Azidopropyl)oxyacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-azidopropoxy)acetic acid is a synthetic compound belonging to the class of carboxylic acids. It is composed of an azide group, a propoxy chain, and a carboxylic acid group. The compound has a molecular formula of C6H9N3O3 and a molecular weight of 183.15 g/mol
Méthodes De Préparation
The synthesis of 2-(3-azidopropoxy)acetic acid involves several steps. One common method includes the reaction of 3-chloropropyl acetate with sodium azide to form 3-azidopropyl acetate. This intermediate is then hydrolyzed to yield 2-(3-azidopropoxy)acetic acid. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50-100°C .
Analyse Des Réactions Chimiques
2-(3-azidopropoxy)acetic acid undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. In nucleophilic substitution reactions, the azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Reduction of the azide group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine. Oxidation reactions can convert the carboxylic acid group to other functional groups, such as esters or amides .
Applications De Recherche Scientifique
2-(3-azidopropoxy)acetic acid has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be utilized in the study of enzyme mechanisms and protein modificationsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-(3-azidopropoxy)acetic acid involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-(3-azidopropoxy)acetic acid can be compared with other similar compounds, such as 2-(3-azidopropoxy)propanoic acid and 2-(3-azidopropoxy)butanoic acid. These compounds share the azide and propoxy functional groups but differ in the length of the carbon chain attached to the carboxylic acid group. The unique structure of 2-(3-azidopropoxy)acetic acid, with its specific carbon chain length, provides distinct reactivity and properties that can be advantageous in certain applications .
Propriétés
Formule moléculaire |
C5H9N3O3 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
2-(3-azidopropoxy)acetic acid |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10) |
Clé InChI |
GCMUPHBNFHGZSX-UHFFFAOYSA-N |
SMILES canonique |
C(CN=[N+]=[N-])COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


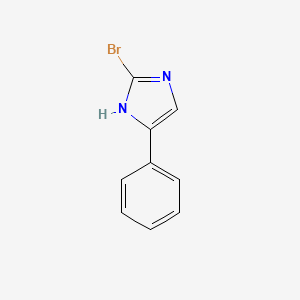
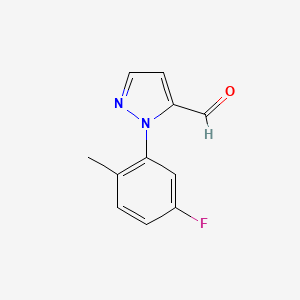

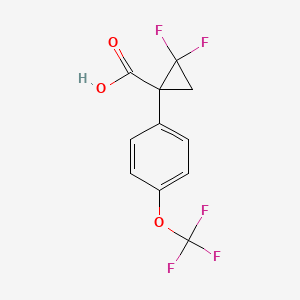
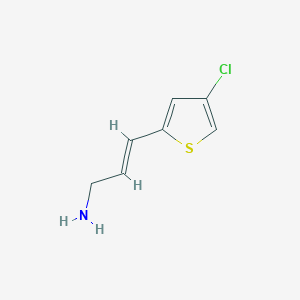
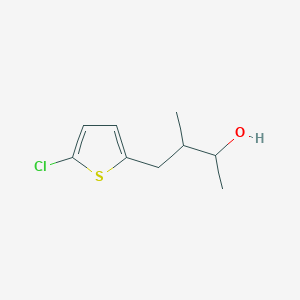

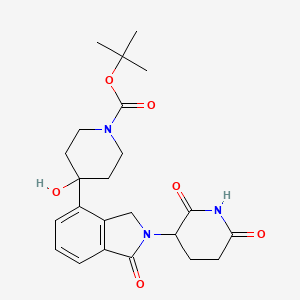
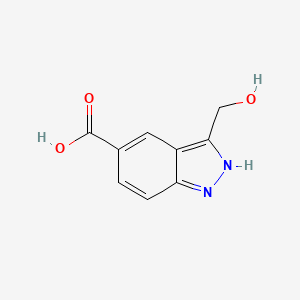

![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
